Lipophilicity & Ionization Comparison with Desloratadine
N-Formyl Desloratadine exhibits significantly higher lipophilicity and a distinct ionization profile compared to the parent Desloratadine API. This directly influences chromatographic retention, separation, and the ability to develop accurate, stability-indicating HPLC methods. N-Formyl Desloratadine has a measured LogP of 4.46 and a predicted pKa of 4.17±0.20 [1][2]. In contrast, Desloratadine exhibits a lower LogP of 3.2 and a pKa1 of 4.41 [3][4].
| Evidence Dimension | Lipophilicity (LogP) / Acidity Constant (pKa) |
|---|---|
| Target Compound Data | LogP: 4.46; pKa: 4.17 (Predicted) |
| Comparator Or Baseline | Desloratadine: LogP: 3.2; pKa1: 4.41 |
| Quantified Difference | LogP is 1.26 units higher; pKa is 0.24 units lower |
| Conditions | Computational prediction (pKa) and database reported values (LogP) |
Why This Matters
This significant increase in lipophilicity (LogP 4.46 vs. 3.2) necessitates distinct chromatographic conditions for accurate separation and quantification, making the pure reference standard essential for developing and validating specific impurity methods that meet ICH guidelines [5].
- [1] Chemsrc. (2018). N-Formyl Desloratadine (CAS 117810-61-4) Properties. Chemsrc Chemical Database. View Source
- [2] ChemicalBook. (2026). N-Formyl Desloratadine | CAS 117810-61-4. ChemicalBook. View Source
- [3] Chembase. (n.d.). Desloratadine Properties. Chembase Chemical Database. View Source
- [4] Popović, G., et al. (2009). Acid–base equilibria and solubility of loratadine and desloratadine in water and micellar media. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 42-47. View Source
- [5] International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. ICH Harmonised Tripartite Guideline. View Source
